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Abstract

Diatomic sulfur (S2), a fascinating and reactive molecule, serves as a canonical example of a
diradical species. Its electronic structure, best described by molecular orbital (MO) theory,
reveals a triplet ground state analogous to dioxygen (Oz), making it paramagnetic.
Understanding the nuanced electronic configurations, potential energy surfaces, and
spectroscopic properties of Sz is crucial for fields ranging from atmospheric chemistry to
materials science. This technical guide provides a comprehensive overview of the molecular
orbital theory of the Sz diradical, supported by quantitative data, detailed experimental and
computational methodologies, and explanatory diagrams.

Introduction: The Nature of Diradicals

A diradical is a molecule possessing two electrons that occupy two degenerate or nearly
degenerate molecular orbitals.[1] These electrons can have their spins paired (singlet state) or
unpaired (triplet state).[1] According to Hund's rule of maximum multiplicity, if the orbitals are
degenerate, the triplet state is typically the ground state.[2] The Sz molecule, with its two
unpaired electrons in degenerate antibonding orbitals, exemplifies a species with a triplet
ground state, a defining characteristic of its diradical nature.[3]

Molecular Orbital Configuration of Sz
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The molecular orbital diagram for Sz is constructed from the linear combination of the valence
atomic orbitals of the two sulfur atoms (3s and 3p). Each sulfur atom contributes 6 valence
electrons, for a total of 12.[3] These electrons fill the molecular orbitals in order of increasing
energy.

The valence electron configuration for Sz is: (03s)2(03s)3(a3p)3(1t3p) {rt3p)*(11*3p)*

The highest occupied molecular orbitals (HOMOS) are the degenerate antibonding 11*3p
orbitals. Following Hund's rule, the two electrons in these orbitals remain unpaired with parallel
spins, resulting in a total spin quantum number S=1 and a triplet ground state (32g~).[3] This
configuration is the root of S2's paramagnetic and diradical character. The bond order is
calculated as %2 (bonding electrons - antibonding electrons) = %2 (8 - 4) = 2, indicating a double
bond.
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Caption: Molecular Orbital Energy Level Diagram for S.
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Electronic States and Spectroscopic Data

The diradical nature of Sz gives rise to several low-lying electronic states. The ground state is
the triplet X 3Xg~. The first two excited states, a *Ag and b =g+, are singlets that arise from
different arrangements of the two electrons within the degenerate 1*3p orbitals. The potential
energy curves (PECs) of these states have been extensively studied through both experimental
spectroscopy and high-level computational chemistry.[4][5]

Electronic

State Te (cm™) Re (A) e (cm™) De (cm™?)
X339~ 0 1.889 725.7 35300
alAg 4793 1.898 703.0 31431
b1>g+ 9238 1.904 690.0 28247
B 3zu- 31965 2.166 435.0 13429

Data compiled from theoretical and experimental studies.[4][5][6] Te: Adiabatic electronic
energy, Re: Equilibrium bond length, we: Harmonic vibrational frequency, De: Dissociation
energy.
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Caption: Electron Occupancy in 1t* Orbitals for Low-Lying States of S2.
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Experimental and Computational Protocols

The characterization of the Sz diradical relies on a synergistic combination of advanced
experimental techniques and high-level quantum chemical calculations.

Experimental Methodologies

e Generation of S2: Gaseous S: is typically produced by heating sulfur to high temperatures
(above 600°C) or through an electric discharge in sulfur vapor.[7] This creates a mixture of
sulfur allotropes, from which Sz can be studied.

e Spectroscopic Analysis:

o Protocol: A sample of gaseous sulfur is introduced into a temperature-controlled cell. A
light source (e.g., UV-Vis lamp, laser) is passed through the sample, and the transmitted
or emitted light is analyzed by a spectrometer.

o UV-Visible Absorption Spectroscopy: Probes electronic transitions, particularly the well-
known B 3Zu- < X 3Xg~ transition, providing data on vibrational levels of the excited state.

[5]

o Emission Spectroscopy: Analysis of light emitted from excited Sz molecules (e.g.,
generated in a discharge) reveals information about transitions back to the ground state.
Near-infrared (NIR) emission can be used to study the singlet-to-triplet transitions (a *Ag
- X3%g~and b >g* - X3%Zg7).[4]

o Raman Spectroscopy: Involves inelastic scattering of monochromatic light (laser) to probe
the vibrational energy levels of the ground electronic state.[8]

o Electron Spin Resonance (ESR) Spectroscopy:

o Protocol: This is the most direct method for confirming a triplet ground state. The gaseous
S2 sample is placed within a strong magnetic field and irradiated with microwave radiation.
The absorption of microwaves is measured as the magnetic field is varied.

o Principle: The two unpaired electrons of the triplet S2 molecule interact with the external
magnetic field, leading to distinct energy levels. Transitions between these levels are
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detected, producing a characteristic ESR spectrum that is absent for singlet states.[2]

o Photoelectron Spectroscopy (PES):

o Protocol: A beam of monochromatic radiation (e.g., He 1) ionizes the Sz molecules. The

kinetic energy of the ejected photoelectrons is measured.

o Principle: The energy of the ionizing radiation minus the kinetic energy of the

photoelectron gives the ionization energy, corresponding to the energy required to remove
an electron from a specific molecular orbital. This provides direct experimental insight into
the orbital energy levels.[9]

Computational Methodologies

Ab Initio Calculations: These methods solve the Schrédinger equation from first principles
without empirical data.

Protocol: A molecular geometry for Sz is defined. A basis set (a set of mathematical
functions to describe the atomic orbitals) is chosen. A high-level theoretical method is then
applied to calculate the energy, wave function, and other properties. Potential energy
curves are generated by repeating these calculations at various internuclear distances.[10]

Multireference Configuration Interaction (MRCI): This is a highly accurate method
necessary for diradicals and other open-shell systems where more than one electronic
configuration is significant.[4] It provides reliable potential energy curves and
spectroscopic constants.[4][5]

Complete Active Space Self-Consistent Field (CASSCF): Often used as a starting point for
MRCI, this method optimizes the orbitals and the configuration interaction coefficients for a
selected "active space” of orbitals and electrons (e.g., the 1t and 1t* orbitals in S2).

Density Functional Theory (DFT):

o Protocol: Similar to ab initio methods, but DFT calculates the electron density rather than

the full wave function, making it computationally less expensive.

o Principle: Functionals that approximate the exchange-correlation energy are used. For

diradicals, a "broken-symmetry" approach (e.g., UB3LYP) is often employed, which treats
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spin-up and spin-down electrons separately. The results can then be used to estimate the
singlet-triplet energy gap.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Diradical - Wikipedia [en.wikipedia.org]

2. pubs.acs.org [pubs.acs.org]

3. chem.libretexts.org [chem.libretexts.org]

4. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://comporgchem.com/blog/archives/category/molecules/diradicals
https://www.benchchem.com/product/b1233692?utm_src=pdf-body-img
https://www.benchchem.com/product/b1233692?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Diradical
https://pubs.acs.org/doi/10.1021/cr400056a
https://chem.libretexts.org/Courses/Heartland_Community_College/HCC%3A_Chem_161/9%3A_Molecular_Geometry_and_Bond_Theory/9.8%3A_M.O._Theory_and_the_Period_2_Diatomic_Molecules
https://www.researchgate.net/figure/Potential-energy-curves-of-the-low-lying-gerade-L-S-states-for-S2-calculated-at-the_fig1_368496618
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 5. pubs.acs.org [pubs.acs.org]

e 6. researchgate.net [researchgate.net]

e 7. nvlpubs.nist.gov [nvipubs.nist.gov]

e 8. publish.uwo.ca [publish.uwo.ca]

e 9. pradeepresearch.org [pradeepresearch.org]
e 10. Khan Academy [khanacademy.org]

e 11. comporgchem.com [comporgchem.com]

 To cite this document: BenchChem. ["'molecular orbital theory of the Sz diradical"].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1233692#molecular-orbital-theory-of-the-s-diradical]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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